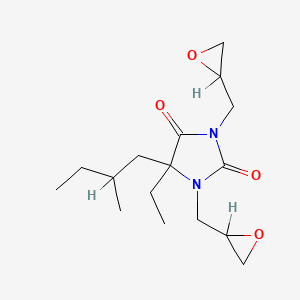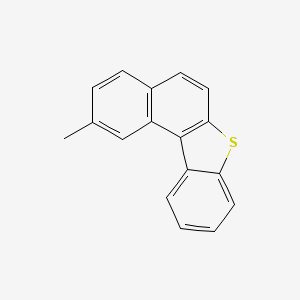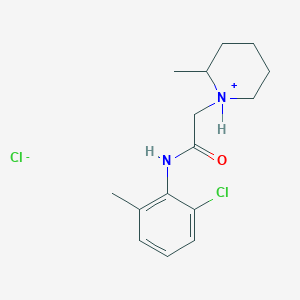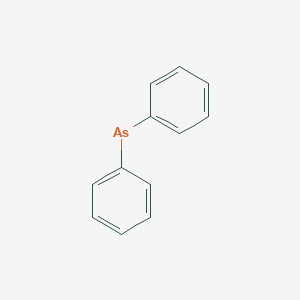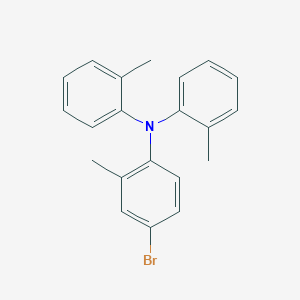
4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is an organic compound with the molecular formula C21H20BrN. This compound is characterized by the presence of a bromine atom, a methyl group, and two N,N-bis(2-methylphenyl) groups attached to a benzenamine core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine typically involves the bromination of 2-methyl-N,N-bis(2-methylphenyl)benzenamine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions under radical conditions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized derivatives.
Reduced Products: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N,N-bis(2-methylphenyl) groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is unique due to the presence of both bromine and N,N-bis(2-methylphenyl) groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in scientific research.
Eigenschaften
Molekularformel |
C21H20BrN |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
4-bromo-2-methyl-N,N-bis(2-methylphenyl)aniline |
InChI |
InChI=1S/C21H20BrN/c1-15-8-4-6-10-19(15)23(20-11-7-5-9-16(20)2)21-13-12-18(22)14-17(21)3/h4-14H,1-3H3 |
InChI-Schlüssel |
FSSFANMILWFZSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2=C(C=C(C=C2)Br)C)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
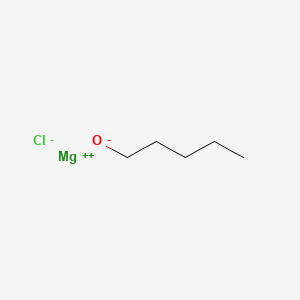
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
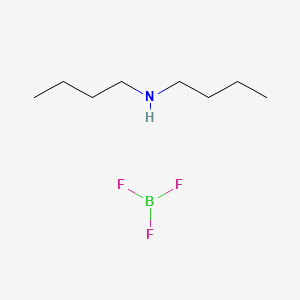
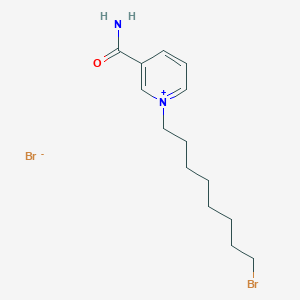
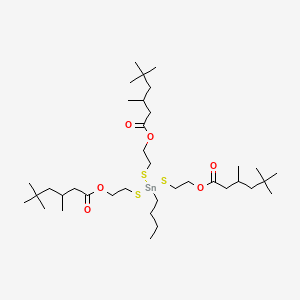
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

